molecular formula C9H11ClN2O2 B14839628 Ethyl (6-amino-5-chloropyridin-3-YL)acetate

Ethyl (6-amino-5-chloropyridin-3-YL)acetate

Cat. No.: B14839628
M. Wt: 214.65 g/mol
InChI Key: OPWUPPVZXJXKOY-UHFFFAOYSA-N
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Description

Ethyl (6-amino-5-chloropyridin-3-YL)acetate is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-amino-5-chloropyridin-3-YL)acetate typically involves the reaction of 6-amino-5-chloropyridine with ethyl chloroacetate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-amino-5-chloropyridin-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with the reduction of the nitro group.

    Substitution: Hydroxyl or alkoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (6-amino-5-chloropyridin-3-YL)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (6-amino-5-chloropyridin-3-YL)acetate involves its interaction with specific molecular targets. The amino and ester groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6-chloropyridin-2-yl)acetate
  • Ethyl 2-(6-chloropyridin-3-yl)acetate

Uniqueness

Ethyl (6-amino-5-chloropyridin-3-YL)acetate is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 2-(6-amino-5-chloropyridin-3-yl)acetate

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-8(13)4-6-3-7(10)9(11)12-5-6/h3,5H,2,4H2,1H3,(H2,11,12)

InChI Key

OPWUPPVZXJXKOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(N=C1)N)Cl

Origin of Product

United States

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